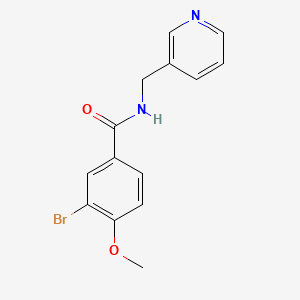![molecular formula C16H13N3O5 B5809969 3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)
3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBH and belongs to the class of hydrazones. It has a molecular formula of C16H13N3O5 and a molecular weight of 335.29 g/mol.
Mechanism of Action
The mechanism of action of MBH varies depending on its application. In medicinal chemistry, MBH has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
In material science, MBH acts as a corrosion inhibitor by forming a protective layer on the surface of the metal. It acts as a dye for textiles by forming a covalent bond with the fabric.
Biochemical and Physiological Effects
MBH has been shown to have low toxicity and is generally considered safe for use in scientific research. However, in some studies, it has been shown to cause liver and kidney damage in high doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MBH in scientific research is its versatility. It can be used in various fields and has shown potential for a wide range of applications. Another advantage is its low toxicity, which makes it safe for use in lab experiments.
One of the limitations of using MBH in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its high cost, which may make it less accessible for some researchers.
Future Directions
There are several future directions for research involving MBH. In medicinal chemistry, future studies could focus on optimizing the structure of MBH to increase its potency and selectivity against cancer cells and microorganisms. In material science, future studies could focus on developing new applications for MBH as a corrosion inhibitor and dye.
In environmental science, future studies could focus on developing new methods for using MBH to remove heavy metals from contaminated water. Overall, MBH has shown great potential for a wide range of applications, and further research could lead to new discoveries and innovations in various fields.
Synthesis Methods
The synthesis method for MBH involves the condensation of 3-methylbenzohydrazide and 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Scientific Research Applications
MBH has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MBH has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system.
In material science, MBH has been studied for its ability to act as a corrosion inhibitor and as a dye for textiles. In environmental science, MBH has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
3-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-10-3-2-4-11(5-10)16(20)18-17-8-12-6-14-15(24-9-23-14)7-13(12)19(21)22/h2-8H,9H2,1H3,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKGNSWFNMYWNA-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)



